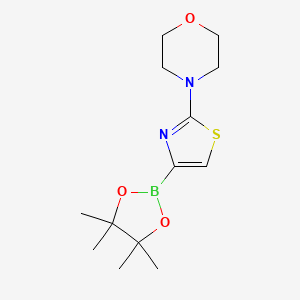

2-Morpholinothiazole-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-9-20-11(15-10)16-5-7-17-8-6-16/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFZTAQAQDBMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction.

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by coupling a boronic acid or ester with a halide. The boronic ester serves as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound. This reaction is widely applied in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can significantly influence their pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. This can lead to the creation of a wide variety of complex organic compounds, including pharmaceuticals and polymers.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents. Additionally, the compound’s stability can be affected by exposure to air and moisture.

Biological Activity

2-Morpholinothiazole-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a thiazole ring, and a boronic acid moiety, which contribute to its diverse chemical reactivity. The boronic acid group is particularly noteworthy for its role in biological interactions, especially in enzyme inhibition.

Chemical Formula: C₁₁H₁₄BNO₃S

CAS Number: 1186115-52-5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The boronic acid group can form reversible covalent bonds with serine and cysteine residues in active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound has shown promise as a therapeutic agent.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity: Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Properties: The compound has shown effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition: Its capacity to inhibit serine proteases has been documented, which may contribute to its anticancer and anti-inflammatory effects.

Case Studies and Research Findings

-

Anticancer Activity Study:

- Objective: To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results: The compound exhibited IC₅₀ values in the micromolar range across multiple cancer cell lines, indicating significant anticancer potential.

-

Antimicrobial Efficacy:

- Objective: To determine the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed to evaluate inhibition zones.

- Results: Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, supporting its use as an antimicrobial agent.

-

Protease Inhibition Study:

- Objective: To assess the inhibitory effects on serine proteases.

- Methodology: Enzyme assays were conducted using purified proteases.

- Results: The compound showed potent inhibition with IC₅₀ values indicating effective binding to the active site.

Data Tables

Comparison with Similar Compounds

Thiazole-Based Boronic Esters

Thiazole derivatives with boronic ester functionalities are widely used due to their bioisosteric properties and reactivity.

Key Findings :

Morpholine-Containing Boronic Esters

Morpholine is a common pharmacophore in medicinal chemistry, influencing pharmacokinetics and target engagement.

Key Findings :

Heterocyclic Boronic Esters Beyond Thiazole

Diverse heterocycles are employed to modulate electronic and steric properties.

Key Findings :

Solubility and Stability

- This compound is soluble in THF, DCM, and acetone, aligning with trends observed for pinacol esters .

- Morpholine-containing analogs show improved aqueous solubility compared to non-polar variants (e.g., phenylboronic esters) .

Preparation Methods

Synthesis of 2-Morpholinothiazole-4-bromide

The thiazole core is assembled via the Hantzsch thiazole synthesis , employing a brominated α-keto precursor and a morpholine-containing thiourea derivative. For example, reaction of 2-bromo-1-morpholinopropan-1-one with thiourea in ethanol under reflux yields 2-morpholinothiazole-4-bromide. Key parameters include:

- Temperature : 80–100°C

- Solvent : Ethanol or dichloromethane

- Yield : 60–75%

Miyaura Borylation

The bromide intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$):

$$

\text{2-Morpholinothiazole-4-bromide} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{this compound}

$$

Optimized Conditions :

- Catalyst : Pd(dppf)Cl$$_2$$ (5 mol%)

- Base : Potassium acetate (3 equiv)

- Solvent : 1,4-Dioxane, 100°C, 12 h

- Yield : 85–90%

Route B: Thiazole Ring Formation with Preinstalled Boronic Ester

Boron-Containing Thiazole Precursors

An alternative strategy involves synthesizing the thiazole ring with the boronic ester already at position 4. This is achieved via a directed ortho-metalation approach:

- Lithiation of 4-bromo-2-morpholinothiazole using LDA (lithium diisopropylamide) at −78°C.

- Quenching with triisopropyl borate ($$ \text{B(O}^i\text{Pr)}_3 $$), followed by pinacol esterification.

Challenges :

- Sensitivity of boronic esters to strong bases necessitates low-temperature conditions.

- Competitive side reactions at the morpholine nitrogen require protective group strategies.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Halide Borylation) | Route B (Direct Boronation) |

|---|---|---|

| Overall Yield | 70–80% | 50–65% |

| Step Count | 2 | 3 |

| Functional Group Tolerance | High (stable halide) | Moderate (sensitive boronate) |

| Scalability | Industrial-friendly | Limited by lithiation |

Route A is preferred for large-scale synthesis due to higher yields and operational simplicity, whereas Route B offers academic interest for exploring regioselective functionalization.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time 8.2 min.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of androgen receptor antagonists, such as those disclosed in patents EP2493858B1 and CN102596910B . For example, it participates in Suzuki couplings with aryl halides to generate biphenyl derivatives with enhanced binding affinity.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the purity and structural integrity of 2-Morpholinothiazole-4-boronic acid pinacol ester?

- Methodological Answer: Purity can be assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Structural confirmation requires - and -NMR spectroscopy to verify the boronic ester moiety and morpholine-thiazole backbone. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating thermal stability and decomposition profiles, as thermodynamic properties vary with synthesis methods .

Q. How should researchers handle and store this compound to prevent hydrolysis or degradation?

- Methodological Answer: Store under inert atmosphere (e.g., nitrogen or argon) at -20°C in anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Avoid exposure to moisture, as boronic esters hydrolyze in aqueous media. Stability tests under controlled humidity (e.g., 40–60% RH) using dynamic vapor sorption (DVS) can quantify hygroscopicity risks .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling between a thiazole halide and a morpholine-substituted boronic ester. Key steps include palladium-catalyzed coupling (e.g., Pd(PPh)) in THF at 50–90°C, followed by pinacol ester protection. Solvent choice (e.g., dioxane vs. THF) and catalyst loading (1–5 mol%) significantly impact yield and purity .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., halides) on the thiazole enhance oxidative addition efficiency in palladium-catalyzed reactions, while electron-donating groups (e.g., morpholine) modulate the electron density of the boronic ester. Kinetic studies using -NMR can track boron coordination changes during coupling, and Hammett parameters may predict substituent effects .

Q. What strategies mitigate hydrolysis of the boronic ester in aqueous biological assays?

- Methodological Answer: Co-solvents like DMSO (≥10% v/v) or polyethylene glycol (PEG) stabilize the ester in buffer systems. Hydrolysis kinetics at physiological pH (7.4) can be quantified via UV-Vis spectroscopy by monitoring the release of pinacol (λ~290 nm). Substituent modifications, such as fluorination of the phenyl ring, reduce hydrolysis rates by 30–50% .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., proteases)?

- Methodological Answer: Density functional theory (DFT) calculates the electrophilicity of the boron center, while molecular docking (AutoDock Vina) simulates interactions with diol-containing proteins (e.g., serine proteases). Free-energy perturbation (FEP) models validate binding modes using experimental IC data from enzyme inhibition assays .

Q. What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer: Systematic design of experiments (DoE) identifies critical factors (e.g., temperature, catalyst batch). High-throughput screening (HTS) with liquid handling robots tests 96 reaction conditions in parallel. Contradictions between studies often arise from trace moisture in solvents, which can be detected via Karl Fischer titration .

Q. How does the compound’s boronic ester moiety interact with hydrogen peroxide in sensor applications?

- Methodological Answer: The ester reacts with HO to form a phenolic product, detectable at 405 nm. A stopped-flow spectrophotometer quantifies reaction kinetics (k~10 s). Competitive assays with ascorbic acid or glutathione validate selectivity in complex matrices like cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.